1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-(2-Azidoethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of azidoethyl-substituted pyrazoles. This compound is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a pyrazole ring with a carbonitrile group (-CN) at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
The molecular and cellular effects of the compound would depend on its specific structure and the target it interacts with. Azides and the compounds derived from them have been found to have a variety of biological activities, including antibacterial, antiviral, and anticancer effects .
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the stability and activity of the compound. For example, azides are generally stable under normal conditions, but they can decompose and potentially explode under certain conditions, such as when heated or subjected to a mechanical shock .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile typically involves the alkylation of pyrazole derivatives with azidoethyl halides. One common method includes the reaction of 1H-pyrazole-4-carbonitrile with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 90°C) for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group is highly reactive in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Cycloaddition Reactions: Copper(I) catalysts and alkyne substrates are commonly used under ambient conditions.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents used under atmospheric pressure.
Major Products Formed:
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
1-(2-Azidoethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
1-(2-Azidoethyl)-1H-pyrazole-4-carbonitrile can be compared with other azidoethyl-substituted heterocycles:
1-(2-Azidoethyl)-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
1-(2-Azidoethyl)-1,2,3-triazole: Contains a triazole ring and is often used in click chemistry applications.
1-(2-Azidoethyl)-tetrazole: Features a tetrazole ring and is known for its high nitrogen content and potential use in energetic materials.
Properties
IUPAC Name |
1-(2-azidoethyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-3-6-4-10-12(5-6)2-1-9-11-8/h4-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMUHUYHJINXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN=[N+]=[N-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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